N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide
Overview
Description
“N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide” is an organic compound that belongs to the class of oligopeptides . These are organic compounds containing a sequence of between three and ten alpha-amino acids joined by peptide bonds . This compound is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Scientific Research Applications
Enzyme Activity Detection and Distribution
The synthesis of N-carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide (Z-Gly-Pro-MeCouNH) has facilitated the determination of post-proline cleaving enzyme activity, providing a sensitive method for detecting enzyme levels in various tissues and body fluids. This substrate demonstrates a higher affinity for the enzyme compared to previous substrates, allowing for the detection of enzyme activity in samples such as semen, which showed the highest cleaving activity. The distribution of post-proline cleaving enzyme and other proline-specific peptidases has been extensively studied in rat tissues, revealing significant activity in the testis, liver, and skeletal muscle. These findings underline the importance of Z-Gly-Pro-MeCouNH in researching enzyme distribution and activity, potentially contributing to our understanding of various biological processes and conditions (Yoshimoto et al., 1979).
properties
IUPAC Name |
benzyl N-[2-[(2S)-2-[(4-methyl-2-oxochromen-7-yl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O6/c1-16-12-23(30)34-21-13-18(9-10-19(16)21)27-24(31)20-8-5-11-28(20)22(29)14-26-25(32)33-15-17-6-3-2-4-7-17/h2-4,6-7,9-10,12-13,20H,5,8,11,14-15H2,1H3,(H,26,32)(H,27,31)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOXKKRKNGWXEG-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3C(=O)CNC(=O)OCC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40218662 | |
Record name | N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide | |
CAS RN |
68542-93-8 | |
Record name | N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068542938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Carbobenzoxyglycyl-prolyl-4-methylcoumarinyl amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40218662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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